molecular formula C17H11ClN2OS2 B14091763 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14091763
M. Wt: 358.9 g/mol
InChI Key: YOUOTOWAFYONFM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using a 4-chlorophenyl halide and a suitable catalyst.

    Attachment of the thiophen-2-ylmethyl group: This could be done via a nucleophilic substitution reaction or a similar method.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalyst optimization: To reduce reaction times and improve yields.

    Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the pyrimidine ring, using agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, or nickel catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel heterocycles: The compound can be a precursor for synthesizing other complex heterocyclic structures.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Pharmacological studies: Due to its heterocyclic nature, it might exhibit biological activity, making it a candidate for drug development.

Medicine

    Anticancer research: Compounds with similar structures have been studied for their anticancer properties.

    Antimicrobial agents: Potential use as an antimicrobial agent due to its unique structure.

Industry

    Material science: It could be used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure.

    Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group.

    Thiophene derivatives: Compounds containing a thiophene ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and heterocyclic rings, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C17H11ClN2OS2

Molecular Weight

358.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11ClN2OS2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(21)19-14(20-17)8-12-2-1-7-22-12/h1-7,9H,8H2,(H,19,20,21)

InChI Key

YOUOTOWAFYONFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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